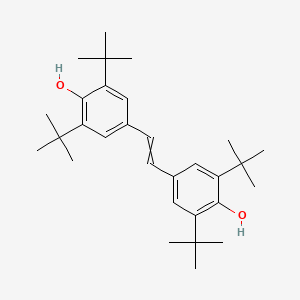
4,4'-Ethene-1,2-diylbis(2,6-di-t-butylphenol)
Katalognummer B8448571
Molekulargewicht: 436.7 g/mol
InChI-Schlüssel: AWUDLXWGQXPWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04189610
Procedure details


To a 100 milliliter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser capped with a paraffin-sealed gas bubbler was added 9.45 grams (0.022 mole) of 1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane (from EXAMPLE 10 above), 20 milliliters of glacial acetic acid, and 2.0 grams (0.024 mole) of anhydrous sodium acetate. The mixture was stirred and heated to reflux for 4 hours. The resulting homogeneous solution was cooled to ambient temperatures to induce crystallization of the product. The precipitated solid material was collected by suction filtration, washed successively with acetic acid and water, and dried to yield 7.8 grams (90 percent) of 3,5,3',5'-tetra-t-butyl-4,4'-dihydroxystilbene, which identity was confirmed by nuclear magnetic resonance spectroscopy.
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane
Quantity
9.45 g
Type
reactant
Reaction Step Two



Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C([C:5]1[CH:6]=[C:7]([CH:16]([C:19]2[CH:24]=[C:23]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:22]([OH:29])=[C:21]([C:30]([CH3:33])([CH3:32])[CH3:31])[CH:20]=2)CCl)C=C(C(C)(C)C)C=1O)(C)(C)C.[C:34]([O-:37])(=O)[CH3:35].[Na+]>C(O)(=O)C>[C:30]([C:21]1[CH:20]=[C:19]([CH:16]=[CH:7][C:6]2[CH:5]=[C:35]([C:23]([CH3:25])([CH3:24])[CH3:22])[C:34]([OH:37])=[C:21]([C:30]([CH3:33])([CH3:32])[CH3:31])[CH:20]=2)[CH:24]=[C:23]([C:25]([CH3:27])([CH3:26])[CH3:28])[C:22]=1[OH:29])([CH3:32])([CH3:31])[CH3:33] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
paraffin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
1,1-bis(3,5-di-t-butyl-4-hydroxyphenyl)-2-chloroethane
|
|
Quantity
|
9.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C(CCl)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 100 milliliter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed gas bubbler
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting homogeneous solution was cooled to ambient temperatures
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid material was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with acetic acid and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.8 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 162.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
